2-(Naphthalen-1-ylmethyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a naphthalene ring, a phenylpiperazine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the naphthalene and phenylpiperazine groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of naphthalene, phenylpiperazine, and oxazole. Examples are:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
Uniqueness
What sets 2-[(NAPHTHALEN-1-YL)METHYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22N4O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H22N4O/c26-18-23-25(29-15-13-28(14-16-29)21-10-2-1-3-11-21)30-24(27-23)17-20-9-6-8-19-7-4-5-12-22(19)20/h1-12H,13-17H2 |
InChI Key |
DOHQDFJPAODGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)CC4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.